Welcome to the BenchChem Online Store!
molecular formula C16H21N3O3 B2701456 Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate CAS No. 194668-38-7

Tert-butyl 4-(5-cyanopyridin-2-yloxy)piperidine-1-carboxylate

Cat. No. B2701456
M. Wt: 303.362
InChI Key: OUFLLMBRVSEWQK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06313127B1

Procedure details

To a solution of 1-(t-butyloxycarbonyl)-4-piperidinol (600 mg) in dry DMF (20 mL) was added sodium hydride (0.24 g, 50% dispersion in oil) and stirred under argon for 1 hour. 2-Chloro,5-cyanopyridine (0.44 g) was added and the mixture was heated at 70° C. overnight. The reaction was quenched by pouring into water and extracted with diethyl ether. The extract was washed with water, brine, dried (MgSO4) and evaporated. The residue was then chromatographed on silica gel eluting with a mixture of dichloromethane (25%) in isohexane increasing to dichloromethane. The residue was recrystallised from isohexane to afford 1-(t-butyloxycarbonyl),4-(5-cyano,2-pyridyloxy)piperidine (400 mg) as a colourless crystalline solid; NMR: (CDCl3) 1.46 (s,9H), 164-182 (m,2H), 1.92-2.09 (m,2H), 3.21-3.36 (m,2H), 3.70-3.84 (m,2H), 5.28 (m,1H), 6.78 (d,1H), 7.77 (dd,1H): MS: m/z 304 (MH)+.
Quantity
600 mg
Type
reactant
Reaction Step One
Quantity
0.24 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([OH:14])[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:3])[CH3:2].[H-].[Na+].Cl[C:18]1[CH:23]=[CH:22][C:21]([C:24]#[N:25])=[CH:20][N:19]=1>CN(C=O)C>[C:1]([O:5][C:6]([N:8]1[CH2:13][CH2:12][CH:11]([O:14][C:18]2[CH:23]=[CH:22][C:21]([C:24]#[N:25])=[CH:20][N:19]=2)[CH2:10][CH2:9]1)=[O:7])([CH3:4])([CH3:2])[CH3:3] |f:1.2|

Inputs

Step One
Name
Quantity
600 mg
Type
reactant
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)O
Name
Quantity
0.24 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
0.44 g
Type
reactant
Smiles
ClC1=NC=C(C=C1)C#N

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
stirred under argon for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched
ADDITION
Type
ADDITION
Details
by pouring into water
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
WASH
Type
WASH
Details
The extract was washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The residue was then chromatographed on silica gel eluting with a mixture of dichloromethane (25%) in isohexane increasing to dichloromethane
CUSTOM
Type
CUSTOM
Details
The residue was recrystallised from isohexane

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)OC1=NC=C(C=C1)C#N
Measurements
Type Value Analysis
AMOUNT: MASS 400 mg
YIELD: CALCULATEDPERCENTYIELD 44.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.